![molecular formula C21H20N6O4 B2974896 N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847385-61-9](/img/structure/B2974896.png)
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioequivalence and Pharmacokinetics
Research on related compounds demonstrates a keen interest in their bioequivalence, pharmacokinetic properties, and metabolic pathways in humans. For example, studies on structurally similar compounds have focused on evaluating their bioequivalence in different formulations, such as tablets and capsules, by comparing pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers. These studies aim to ensure that different formulations deliver equivalent therapeutic effects, highlighting the importance of understanding the pharmacokinetics of such compounds (Annunziato & di Renzo, 1993).
Metabolism and Toxicity Studies
Further research delves into the metabolism and potential toxicity of related chemical entities. High-resolution liquid chromatography has been employed to identify and quantify metabolites in physiological fluids, providing insights into the metabolic pathways and potential toxicological profiles of these compounds. This research is crucial for understanding the safety and efficacy of pharmaceutical agents, as well as their environmental impact (Mrochek et al., 1974).
Novel Drug Development and Evaluation
The development and evaluation of novel drugs, especially those targeting specific receptors or biological pathways, are another significant area of research. Investigations into novel radioligands that bind to specific proteins with high affinity offer promising avenues for diagnosing and treating various conditions. Initial human studies with PET imaging to evaluate ligand binding and its potential applications in diagnosing and monitoring diseases underscore the scientific interest in developing and understanding new therapeutic agents (Endres et al., 2009).
Environmental and Health Safety Assessments
Environmental and health safety assessments form a critical component of the research on chemical compounds. Studies assessing the presence of environmental contaminants, such as alkylphenols, in human tissues contribute to our understanding of exposure levels and potential health risks. This research is essential for developing public health policies and regulations to minimize exposure to harmful chemicals (Lopez-Espinosa et al., 2009).
作用機序
Mode of Action
The exact mode of action of MLS000102563 is currently unknown due to the lack of specific information available. It is generally understood that drugs interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Drugs typically exert their effects by modulating biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a drug, its distribution within the body, how it is metabolized, and how it is eliminated from the body
Result of Action
Drugs typically exert their effects at the molecular and cellular levels, leading to changes in cellular function
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-31-17-10-5-4-9-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-7-6-8-15(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNMLDHJCFPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。